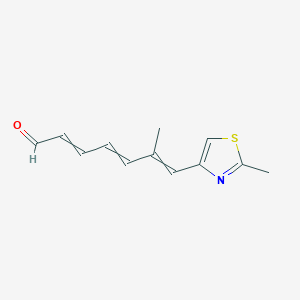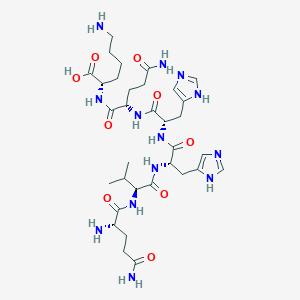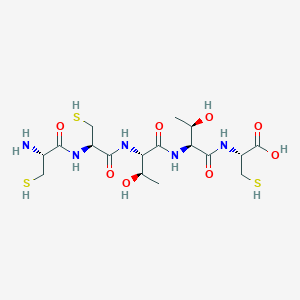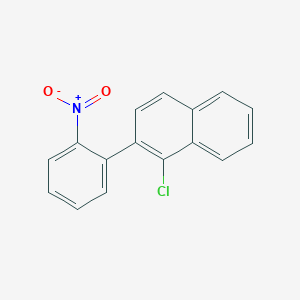![molecular formula C9H16O3 B14197433 1,7-Dioxaspiro[5.5]undecan-5-ol CAS No. 870676-53-2](/img/structure/B14197433.png)
1,7-Dioxaspiro[5.5]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxaspiro[5.5]undecan-5-ol is a chemical compound with the molecular formula C₉H₁₆O₂. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undecan-5-ol can be synthesized through several methods. One common approach involves the reaction of lithiated acetone dimethylhydrazone with 5-bromo-2-methyl-2-pentene, followed by aldol condensation with an aldehyde to yield the corresponding β-hydroxyketone . This method provides a good yield and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of beta-cyclodextrin as a polymeric matrix to form an inclusion complex . This method enhances the stability and purity of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dioxaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted spiro compounds.
Applications De Recherche Scientifique
1,7-Dioxaspiro[5.5]undecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. The compound forms hydrogen bonds with water molecules, which play a crucial role in its structural stability . These interactions are essential for its function in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1,7-Dioxaspiro[5.5]undecan-5-ol can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but with different chemical properties.
1,3-Dithiane: Contains sulfur atoms, leading to different reactivity.
1,3-Oxathiane: Exhibits unique stereochemistry due to the presence of oxygen and sulfur atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
Propriétés
Numéro CAS |
870676-53-2 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1,7-dioxaspiro[5.5]undecan-5-ol |
InChI |
InChI=1S/C9H16O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h8,10H,1-7H2 |
Clé InChI |
NCJNLIBWMBFVAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(C1)C(CCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
